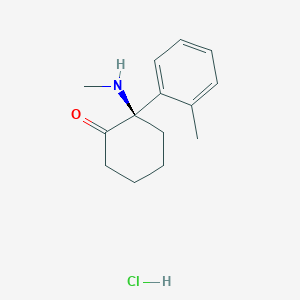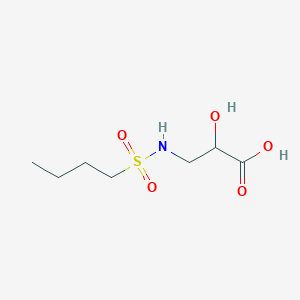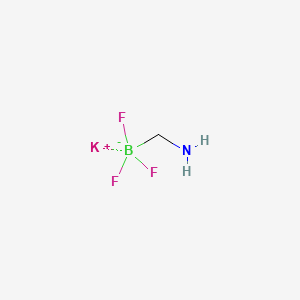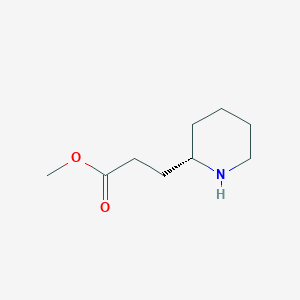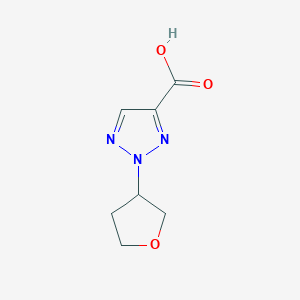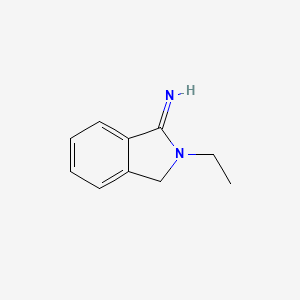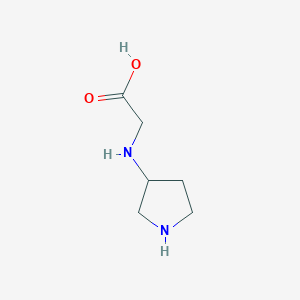![molecular formula C14H14N2S4 B13511076 2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole](/img/structure/B13511076.png)
2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{4,6-Dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole is a complex organic compound known for its unique structure and properties. It is primarily used in research and development within the pharmaceutical and chemical industries. The compound’s structure features two dithiolo[4,5-c]pyrrole rings, which contribute to its distinctive chemical behavior .
Métodos De Preparación
The synthesis of 2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole involves several steps. Typically, the synthetic route includes the formation of the dithiolo[4,5-c]pyrrole rings through cyclization reactions. The reaction conditions often require specific catalysts and solvents to ensure the correct formation of the rings. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Análisis De Reacciones Químicas
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction could yield thiols or other reduced forms .
Aplicaciones Científicas De Investigación
2-{4,6-Dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole has a wide range of applications in scientific research. In chemistry, it is used as a building block for synthesizing more complex molecules. In biology and medicine, it is studied for its potential therapeutic properties, including its role as an inhibitor in various biochemical pathways. Additionally, it has industrial applications in the development of new materials and chemical processes .
Mecanismo De Acción
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparación Con Compuestos Similares
Compared to other similar compounds, 2-{4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene}-4,6-dimethyl-2H,5H-[1,3]dithiolo[4,5-c]pyrrole stands out due to its unique dithiolo[4,5-c]pyrrole rings. Similar compounds include other dithiolo[4,5-c]pyrrole derivatives, which may have different substituents or structural modifications.
Propiedades
Fórmula molecular |
C14H14N2S4 |
|---|---|
Peso molecular |
338.5 g/mol |
Nombre IUPAC |
2-(4,6-dimethyl-5H-[1,3]dithiolo[4,5-c]pyrrol-2-ylidene)-4,6-dimethyl-5H-[1,3]dithiolo[4,5-c]pyrrole |
InChI |
InChI=1S/C14H14N2S4/c1-5-9-10(6(2)15-5)18-13(17-9)14-19-11-7(3)16-8(4)12(11)20-14/h15-16H,1-4H3 |
Clave InChI |
BQVXJMBHROAUGL-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=C(N1)C)SC(=C3SC4=C(NC(=C4S3)C)C)S2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


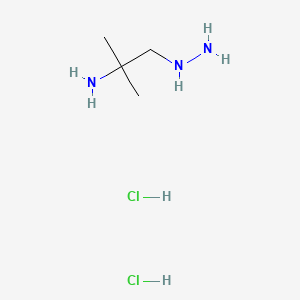
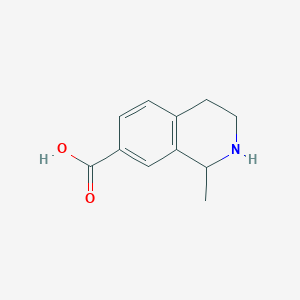
![tert-butyl N-[(3S)-1-bromo-5-methylhexan-3-yl]carbamate](/img/structure/B13511007.png)
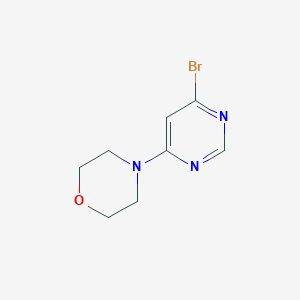

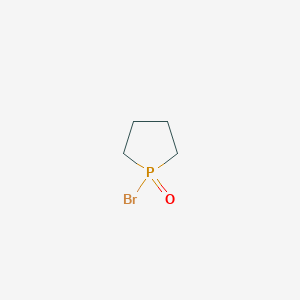
![2',3,5,5'-Tetramethyl-2'h-[1,3'-bipyrazole]-4'-carbaldehyde](/img/structure/B13511044.png)
